3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine
Description
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene derivative with a primary amine group at position 2 and methyl substituents at positions 3 and 6. Tetrahydronaphthalene amines are widely studied for their π-stacking interactions, receptor binding affinities, and applications in medicinal chemistry, particularly as retinoid agonists and CNS-targeting agents .
Properties
IUPAC Name |
3,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-7-10-5-4-6-13(2,3)11(10)8-12(9)14/h7-8H,4-6,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSLGHTTZKFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)C(CCC2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149620-30-4 | |
| Record name | 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol employs 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-nitro as the starting material. The reaction proceeds under 10–50 bar H₂ pressure using 5–10% palladium on carbon (Pd/C) in ethyl acetate at 70–80°C for 6–12 hours . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 wt% Pd/C | Maximizes H₂ activation |
| Temperature | 70°C | Balances kinetics and side reactions |
| Solvent | Ethyl acetate | Enhances substrate solubility |
| Reaction Time | 8 hours | Ensures complete conversion |
This method achieves ≥99% conversion with isolation yields of 85–90% after purification via column chromatography. Side products, such as over-reduced amines or dehalogenated byproducts, are minimized by controlling hydrogen pressure below 50 bar.
Reductive Amination of Ketone Intermediates
Reductive amination offers a versatile pathway by condensing 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-one with ammonia or ammonium salts in the presence of reducing agents.
Mechanistic Insights
The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine. A study using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C demonstrated 75% yield after 24 hours. Alternative protocols employ hydrogen gas with Raney nickel , achieving higher yields (88% ) but requiring elevated temperatures (60°C ) and pressures (30 bar ).
Comparative Reductive Systems
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₃CN | Methanol | 25°C | 75% |
| H₂ (Raney Ni) | Ethanol | 60°C | 88% |
| BH₃·THF | THF | 0°C | 68% |
Selectivity challenges arise from competing reduction of the ketone to alcohol; thus, stoichiometric control of ammonia is critical.
Asymmetric Synthesis via Chiral Resolution
While 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine lacks chiral centers, related tetrahydronaphthylamine syntheses highlight methodologies adaptable to this compound. Patent WO2011146610A2 describes enantioselective hydrogenation of N-(3,4-dihydronaphthalen-2-yl)propionamide using Ir-based catalysts with chiral phosphine ligands. Applied to the target amine, this approach could resolve racemic mixtures via:
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Chiral Auxiliary Introduction : Temporarily adding a chiral group to direct stereochemistry.
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Kinetic Resolution : Using enzymes or chiral catalysts to selectively transform one enantiomer.
Though untested for 3,8,8-trimethyl derivatives, this method achieves ≥95% enantiomeric excess (ee) in structurally similar amines.
Industrial-Scale Production Considerations
Catalytic Hydrogenation Scaling
Pilot-scale trials (100–500 kg batches) using Pd/C catalysts in toluene under 20 bar H₂ achieved 82% yield with a turnover number (TON) of 1,200 . Key challenges include:
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Catalyst recycling efficiency (<60% after 3 cycles)
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Exothermicity management via jacketed reactors
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | 120 | 99.5% | High |
| Reductive Amination | 180 | 97% | Moderate |
| Asymmetric Synthesis | 450 | 99.9% | Low |
Catalytic hydrogenation remains the preferred industrial method due to lower costs and simpler purification.
Emerging Methodologies
Photoredox Catalysis
Recent advances in visible-light-mediated C–N bond formation show potential for synthesizing tetrahydronaphthylamines. A proof-of-concept study using Ru(bpy)₃²⁺ and iPr₂NEt achieved 40% yield at ambient temperature, though unoptimized for the target compound.
Flow Chemistry
Continuous-flow systems reduce reaction times from hours to minutes. A microreactor trial with H₂ gas and Pt/C catalysts achieved 93% conversion in 15 minutes , highlighting potential for high-throughput synthesis.
Chemical Reactions Analysis
Types of Reactions
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted amine derivatives depending on the substituent introduced.
Scientific Research Applications
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic core allows it to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituent positions and functional groups, which critically influence their properties:
Physicochemical Properties
- Melting Points : N,N-Dimethyl derivatives range from oils (e.g., 5m: liquid) to crystalline solids (e.g., 5l: 137–139°C), influenced by substituent bulk .
- HPLC Retention: Polar substituents (e.g., chlorophenyl in 5o) reduce retention times (t₁ = 11.2 min) compared to nonpolar groups (t₁ = 15.3 min for 5l) .
- Lipophilicity : Methyl groups (e.g., 5,5,8,8-tetramethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is a synthetic organic compound with the molecular formula C13H19N. It is characterized by a tetrahydronaphthalene core with three methyl substituents and an amine functional group. This compound has garnered interest in various fields including medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the hydrogenation of a naphthalene derivative followed by amination. A common method includes the catalytic hydrogenation of 3,8,8-trimethyl-1,2,3,4-tetrahydronaphthalene using palladium catalysts under high pressure and temperature conditions. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.
The biological activity of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine is attributed to its structural features that allow it to interact with various biological targets. The presence of the amine group enables the formation of hydrogen bonds and electrostatic interactions with biological macromolecules. Furthermore, the hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially influencing membrane-associated processes.
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects in vitro.
- Neuroprotective Properties : There are indications that it may have neuroprotective effects by modulating neurotransmitter levels.
These properties make it a candidate for further research in drug development and therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine in relation to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydro-2-naphthylamine | Lacks three methyl groups | Limited antimicrobial activity |
| 2-Amino-5,6,7,8-tetrahydronaphthalene | Different substitution pattern | Moderate anti-inflammatory effects |
| 6-Amino-1,2,3,4-tetrahydronaphthalene | Different amine placement | Not extensively studied |
The presence of three methyl groups in 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine enhances its lipophilicity and potential interactions with lipid membranes compared to its analogs.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of various naphthalene derivatives highlighted that 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
